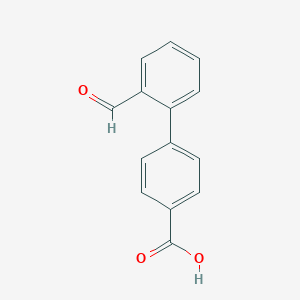

4-(2-formylphenyl)benzoic Acid

Übersicht

Beschreibung

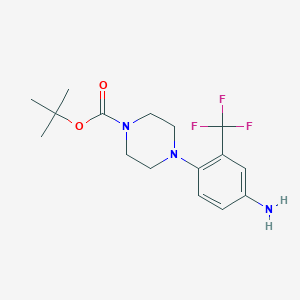

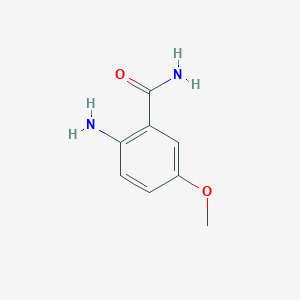

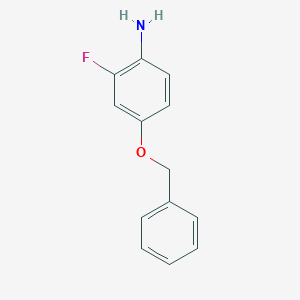

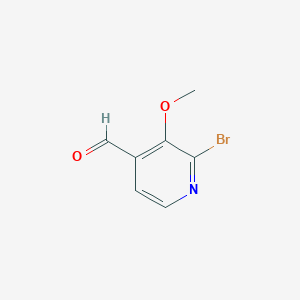

4-(2-formylphenyl)benzoic Acid is a chemical compound with the molecular formula C14H10O3 . It contains a total of 28 bonds, including 18 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 aldehyde (aromatic), and 1 hydroxyl group .

Molecular Structure Analysis

The molecular structure of 4-(2-formylphenyl)benzoic Acid includes a carboxylic acid group, an aldehyde group, and two phenyl rings . The molecule has a total of 28 bonds, including 18 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 aldehyde (aromatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis

4-(2-formylphenyl)benzoic Acid has a molecular weight of 226.23 g/mol . It has 1 hydrogen bond donor count and 3 hydrogen bond acceptor counts . It also has a rotatable bond count of 3 . The exact mass and monoisotopic mass are 226.062994177 g/mol . The topological polar surface area is 54.4 Ų .Wissenschaftliche Forschungsanwendungen

- Scientific Field: Materials Research and Pharmaceutical Applications

- Application Summary : Benzoic acid (BA) derivatives, including 4-(2-formylphenyl)benzoic Acid, are extensively employed in co-crystal engineering for materials research and pharmaceutical applications .

- Methods of Application : These compounds have been extensively studied using experimental and computational techniques with a view of understanding the structure–property relations . Introduction of another functional group and its position is found to systematically influence the physical and chemical properties in the substituted BA systems .

- Results or Outcomes : Among the functional groups, the OH and COOH substituted compounds are widely researched towards understanding several inter- and even intra-molecular interactions . It is often noted that additional non-bonded interactions need to be considered for providing an accurate description of the structure and vibrational properties .

-

Scientific Field: Synthesis of Agrochemical and Pharmaceutical Active Ingredients

- Application Summary : 4-Formylphenylboronic acid (4-FPBA), which is structurally similar to 4-(2-formylphenyl)benzoic Acid, is a versatile synthetic building block and an important intermediate in the preparation of agrochemical and pharmaceutical active ingredients .

- Methods of Application : The synthesis of 4-formylyphenylboronic acid was reported by the group of Heinrich Nöth in 1990. 4-Bromobenzaldehyde was used as starting material . The acetalization of the aldehyde group was carried out by standard methods .

- Results or Outcomes : The substance finds industrial application as a stabilizer and inhibitor for enzymes and as a bactericide .

-

Scientific Field: Catalyst Synthesis

- Application Summary : 4-Formylbenzoic acid can be used as a reagent to synthesize acid functionalized mesoporous silica catalyst .

- Methods of Application : This is achieved by the condensation of its aldehyde group with -NH2 of amine functionalized silica .

- Results or Outcomes : The resulting catalyst can be used in various chemical reactions .

-

Scientific Field: Synthesis of Terepthalic Acid

- Application Summary : 4-Formylbenzoic acid is an important intermediate in the synthesis of terepthalic acid .

- Methods of Application : It reacts with barium carbonate to yield two-dimensional barium (II) coordination polymer .

- Results or Outcomes : The resulting product is used in the synthesis of terepthalic acid .

-

Scientific Field: Esterification

- Application Summary : 4-Formylbenzoic acid has been used as a reagent during esterification of 2,2,6,6-tetramethyl-4-oxopiperidinyl-1-oxyl to yield 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl 4-formylbenzoate .

- Methods of Application : The esterification process involves the reaction of 4-Formylbenzoic acid with 2,2,6,6-tetramethyl-4-oxopiperidinyl-1-oxyl .

- Results or Outcomes : The outcome of this process is the formation of 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl 4-formylbenzoate .

Safety And Hazards

The safety data sheet for a similar compound, Benzoic acid, indicates that it can cause skin irritation and serious eye damage . It can also cause damage to organs through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .

Eigenschaften

IUPAC Name |

4-(2-formylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-9-12-3-1-2-4-13(12)10-5-7-11(8-6-10)14(16)17/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKIOKGQNVOJGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374690 | |

| Record name | 2'-Formyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-formylphenyl)benzoic Acid | |

CAS RN |

205871-49-4 | |

| Record name | 2'-Formyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 205871-49-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid](/img/structure/B112176.png)

![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B112203.png)